molecular formula C6H6O4S B1207233 S-Acetylmercaptosuccinic anhydride CAS No. 6953-60-2

S-Acetylmercaptosuccinic anhydride

Cat. No.: B1207233
CAS No.: 6953-60-2
M. Wt: 174.18 g/mol
InChI Key: AHTFMWCHTGEJHA-UHFFFAOYSA-N
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Description

S-Acetylmercaptosuccinic anhydride, also known as 2-(Acetylthio)succinic anhydride, is a chemical compound with the molecular formula C6H6O4S. It is an amine-reactive reagent containing a sulfhydryl group. This compound is known for its ability to form amine linkages through nucleophilic attack by amine groups, resulting in the formation of a free carboxylate group and rendering the molecule negatively charged .

Biochemical Analysis

Biochemical Properties

S-Acetylmercaptosuccinic anhydride plays a vital role in biochemical reactions by acting as an amine reactive reagent. It contains a sulfhydryl group, which allows it to form amine linkages when attacked by an amine nucleophile. During this ring-opening reaction, a free carboxylate group is formed, rendering the molecule negatively charged . This charge reversal affects the activity and conformation of proteins it interacts with. This compound is known to interact with enzymes, proteins, and other biomolecules, facilitating the formation of stable amide bonds and enabling various bioconjugation processes .

Cellular Effects

This compound influences various cellular processes by modifying proteins and other biomolecules. It has been shown to enhance mucoadhesive and permeation properties when used to modify cellulose, making it an attractive excipient for oral drug delivery . Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by introducing sulfhydryl groups into proteins, thereby altering their function and stability .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with amine nucleophiles, leading to the formation of amine linkages and the release of a free carboxylate group . This reaction results in a charge reversal that affects the activity and conformation of the target proteins. This compound can also act as an oxidizing agent, capable of oxidizing other molecules within the reaction mixture . These interactions enable the compound to modify proteins and other biomolecules, facilitating various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to release acetic acid and mercaptosuccinic acid upon heating, which can interact with other molecules in the reaction mixture . Long-term studies have shown that this compound can maintain its reactivity and stability under controlled conditions, making it a reliable reagent for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify proteins and enhance their function without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can release acetic acid and mercaptosuccinic acid, which participate in metabolic reactions within the cell . These interactions can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s negatively charged carboxylate group can facilitate its binding to specific proteins, affecting its localization and accumulation within the cell . These interactions play a crucial role in determining the compound’s distribution and its subsequent biochemical effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in various cellular processes and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Acetylmercaptosuccinic anhydride is typically synthesized through the reaction of succinic anhydride with thioacetic acid. The reaction involves the nucleophilic attack of the thioacetic acid on the succinic anhydride, leading to the formation of the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: S-Acetylmercaptosuccinic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

S-(2,5-dioxooxolan-3-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c1-3(7)11-4-2-5(8)10-6(4)9/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTFMWCHTGEJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884306
Record name Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester
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Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6953-60-2
Record name S-Acetylmercaptosuccinic anhydride
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Record name S-Acetylmercaptosuccinic anhydride
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Record name S-Acetylmercaptosuccinic anhydride
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Record name Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester
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Record name Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester
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Record name (acetylthio)succinic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does S-Acetylmercaptosuccinic anhydride interact with its target and what are the downstream effects?

A: this compound (SAMSA) primarily targets primary amine groups, such as the ε-amino group of lysine residues in proteins. [, , ] This interaction forms a stable amide bond, introducing a protected sulfhydryl (thiol, -SH) group onto the target molecule. [, , ] This thiolation can significantly alter the target's properties, including:

  • Increased heat stability: Thiolated β-lactoglobulin showed enhanced heat stability, resisting coagulation or aggregation even after prolonged heating. []
  • Formation of disulfide bonds: The introduced protected thiol groups can be deacetylated, exposing reactive -SH groups. These groups can oxidize, forming disulfide bonds within the molecule or with other thiolated molecules. [, ] This mechanism is crucial for creating protein-based gels with tunable properties. []
  • Conjugation with other molecules: The reactive thiol group enables conjugation with other molecules containing thiol-reactive moieties, like maleimides. [, ] This enables the creation of targeted drug delivery systems by linking therapeutic agents to antibodies. []
  • Metal chelation: The thiol group exhibits strong affinity for heavy metals like mercury. This property has been exploited to remove mercury from contaminated fish protein. []

Q2: What is the molecular structure of this compound? What about its molecular formula, weight, and spectroscopic data?

A2: While the provided research papers don't directly report detailed spectroscopic data, we can describe its structure and key properties:

    Q3: What is the material compatibility and stability of this compound? How does it perform and what are its applications under various conditions?

    A3: SAMSA demonstrates versatility in various applications, highlighting its broad material compatibility:

    • Protein modification: SAMSA effectively modifies various proteins, including β-lactoglobulin, insulin, horseradish peroxidase, and collagen. [, , , ] This modification is possible under mild reaction conditions, preserving the protein's biological activity. []
    • Surface modification: SAMSA can functionalize surfaces, such as gold electrodes, by forming stable thiol linkages. [] This enables the immobilization of biomolecules for biosensor development. []
    • Synthesis of surfactants: SAMSA serves as a precursor for synthesizing dialkyl disulfide surfactants. These surfactants can form vesicles susceptible to selective degradation via disulfide bond cleavage. []

    Q4: Can you elaborate on the catalytic properties and applications of this compound? What are its reaction mechanisms, selectivity, and uses?

    A4: While not a catalyst itself, SAMSA enables reactions by introducing reactive thiol groups:

    • Applications: The introduced thiol group allows for various downstream applications, including:
      • Disulfide bond formation: Crucial for stabilizing protein structures and creating gels. [, ]
      • Conjugation: Facilitates the creation of antibody-drug conjugates for targeted therapy. []
      • Metal chelation: Enables the removal of heavy metals from contaminated samples. []

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